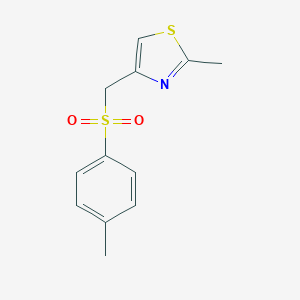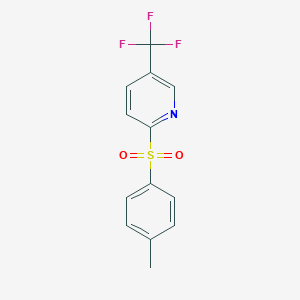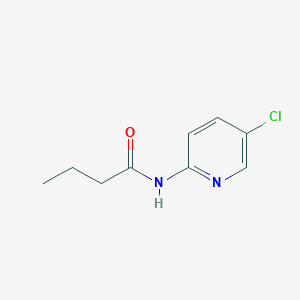
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community. This compound is a derivative of the well-known drug, gabapentin, and has been found to have potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of neurotransmitters that are involved in pain signaling. This compound has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neuropathic pain. This compound has also been found to have a positive effect on mood, reducing anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in lab experiments is its high purity and yield. This compound has been synthesized using optimized conditions, making it a reliable and consistent source of the compound. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer to animals in certain experiments.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted on animal models.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience and pharmacology. Its anticonvulsant, anxiolytic, and analgesic properties make it a promising alternative to other drugs with similar effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves the reaction of gabapentin with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis of this compound has been optimized to produce high yields of pure product, making it a viable option for further research.
Applications De Recherche Scientifique
3,3-Dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has shown potential applications in the field of neuroscience and pharmacology. It has been found to have anticonvulsant, anxiolytic, and analgesic properties. This compound has also been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional pain relievers. Furthermore, this compound has been found to have a low potential for abuse, making it a promising alternative to other drugs with similar effects.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3,3-dimethyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,13-16(21)22)12-15(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,21,22) |
Clé InChI |
WTUFKFOOUNUSPG-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)

![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)